(R)-(+)-1-Phenyl-1-propanol

Catalog No.
S1531727
CAS No.
1565-74-8
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-Phenyl-1-propanol

CAS Number

1565-74-8

Product Name

(R)-(+)-1-Phenyl-1-propanol

IUPAC Name

(1R)-1-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1

InChI Key

DYUQAZSOFZSPHD-SECBINFHSA-N

SMILES

CCC(C1=CC=CC=C1)O

Synonyms

(+)-(αR)-α-Ethylbenzenemethanol; (+)-1-Phenyl-1-propanol; (+)-1-Phenylpropanol; (+)-1-Phenylpropyl alcohol; (+)-α-Ethylbenzyl alcohol; (+)-α-Phenylpropanol; (R)-(+)-1-Phenyl-1-propanol; (R)-(+)-α-Ethylbenzenemethanol; (R)-(+)-α-Hydroxypropylbenzene;

Canonical SMILES

CCC(C1=CC=CC=C1)O

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)O

As a Chiral Building Block and Synthetic Intermediate:

(R)-(+)-1-Phenyl-1-propanol serves as a valuable chiral building block in organic synthesis due to its readily available hydroxyl group and the presence of a stereocenter. This allows for the introduction of chirality into various complex molecules, impacting the development of new pharmaceuticals, agrochemicals, and other chiral materials []. It acts as a synthetic intermediate in the preparation of various compounds, including pharmaceuticals, fragrances, and flavors [].

As a Precursor for Bioactive Molecules:

(R)-(+)-1-Phenyl-1-propanol can be transformed into various bioactive molecules with diverse pharmacological activities. Studies have explored its potential in developing drugs for treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for treating cancer and other diseases [, ].

As a Fragrance and Flavor Compound:

(R)-(+)-1-Phenyl-1-propanol possesses a pleasant floral and honey-like aroma, making it a valuable fragrance compound used in various consumer products like perfumes, cosmetics, and detergents []. Additionally, it contributes to the characteristic flavor profile of certain fruits and vegetables, serving as a flavor compound in food science research [].

As a Research Tool in Asymmetric Catalysis:

(R)-(+)-1-Phenyl-1-propanol can be employed as a chiral ligand in asymmetric catalysis, a crucial technique for synthesizing enantiopure compounds with high selectivity. This application contributes to the development of more efficient and sustainable synthetic processes [].

(R)-(+)-1-Phenyl-1-propanol occurs naturally in trace amounts in some plants and essential oils but is typically synthesized in the laboratory []. It is the R-enantiomer of 1-phenyl-1-propanol, meaning the hydroxyl group is positioned to the right side of the central carbon atom when the molecule is viewed in a specific orientation. This chirality plays a crucial role in its applications.


Molecular Structure Analysis

The key features of (R)-(+)-1-Phenyl-1-propanol's structure include:

  • A phenyl group (benzene ring) directly attached to the central carbon atom.
  • A primary alcohol (-OH) group bonded to the same central carbon.
  • A three-carbon chain connecting the phenyl and hydroxyl groups.

The chirality arises from the presence of the asymmetric carbon atom bonded to four different groups (phenyl, hydroxyl, hydrogen, and a one-carbon chain). This asymmetry results in two possible mirror-image structures, the R-enantiomer and the S-enantiomer, with slightly different physical and chemical properties.


Chemical Reactions Analysis

Several reactions involving (R)-(+)-1-propanol are relevant to scientific research:

  • Synthesis: A common method for synthesizing (R)-(+)-1-Phenyl-1-propanol involves the asymmetric reduction of a prochiral ketone, such as acetophenone, using a chiral reducing agent. This reaction yields the desired R-enantiomer with high enantioselectivity.

Reaction Equation

R-Reducing Agent + Acetophenone -> (R)-(+)-1-Phenyl-1-propanol + Oxidized Reducing Agent

  • Esterification: (R)-(+)-1-Phenyl-1-propanol can react with carboxylic acids to form esters. These esters can be useful intermediates in organic synthesis [].

Reaction Equation

(R)-(+)-1-phenyl-1-propanol + R'-COOH -> (R)-(+)-1-phenyl-1-propyl R'-carboxylate + H2O (where R' is an alkyl group) []

  • Other Reactions: The hydroxyl group can undergo various other reactions, such as etherification, oxidation, and substitution, depending on the reaction conditions and reagents used [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C₉H₁₂O
  • Molecular Weight: 136.19 g/mol []
  • Physical State: Colorless liquid at room temperature []
  • Melting Point: Not readily available
  • Boiling Point: 103 °C / 14 mmHg (literature value) []
  • Density: 0.994 g/mL at 25 °C (literature value) []
  • Refractive Index: 1.5185-1.5215 @ 20 °C (literature value)
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Slightly soluble in water [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types